molecular formula C6H7N3O B2444512 5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-one CAS No. 1909313-15-0

5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-one

Cat. No.: B2444512
CAS No.: 1909313-15-0
M. Wt: 137.142
InChI Key: WEQAMWJVGYKLNA-UHFFFAOYSA-N
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Description

5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-one is a heterocyclic compound with a molecular formula of C6H7N3O and a molecular weight of 137.14 g/mol . This compound is characterized by its unique triazole ring fused with a pyrrole ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-1H-pyrrole-2-carboxylic acid with hydrazine hydrate, followed by cyclization with formic acid . The reaction conditions often require refluxing the mixture at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .

Scientific Research Applications

5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and catalysts.

Properties

IUPAC Name

5-methyl-5,6-dihydropyrrolo[1,2-b][1,2,4]triazol-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c1-4-2-5(10)6-7-3-8-9(4)6/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQAMWJVGYKLNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=NC=NN12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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